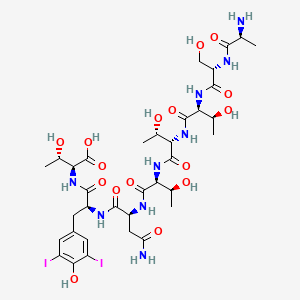![molecular formula C15H14O3 B3229273 Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate CAS No. 128460-75-3](/img/structure/B3229273.png)
Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate
Übersicht
Beschreibung
“Methyl 3’-methoxy[1,1’-biphenyl]-3-carboxylate” is a complex organic compound. It likely contains a biphenyl group, which is two benzene rings connected by a single bond, with a methoxy group (-OCH3) and a carboxylate group (-COO-) attached .
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps and various types of reactions. For instance, the Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, and Sonogashira coupling are common reactions used in the synthesis of biphenyl compounds .Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray diffraction, nuclear magnetic resonance (NMR), and Fourier-transform infrared (FTIR) spectroscopies .Chemical Reactions Analysis
Biphenyl compounds can undergo various chemical reactions. For example, they can participate in Friedel-Crafts alkylation and acylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, biphenyl is a solid at room temperature, with a melting point of 69.2 °C .Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
- A study identified two new biphenyls, including a compound similar to Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate, which displayed antibacterial activity. This suggests potential applications in the development of new antibacterial agents (Khan & Shoeb, 1984).
Nonlinear Optical Properties
- Research on a closely related compound, Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate, indicates significant nonlinear optical properties, which are crucial for developing advanced materials for optical technologies (Mary et al., 2014).
Photochemical Reactions
- A study on Methyl 2-phenyl-3,1-benzoxazepine-5-carboxylate, related to the compound , demonstrated specific photochemical reaction pathways. This has implications for the synthesis of complex organic compounds (Somei et al., 1977).
Mass Spectrometry Analysis
- A mass spectrometric study of a similar compound, (±) 2-Methoxy-3,3-dimethylcyclopropane-1,1-carboxylate, explored the decomposition and randomization of methoxy groups, offering insights into the analysis of complex organic molecules (Kolsaker et al., 1986).
Synthetic Chemistry
- Several studies demonstrate the application of similar compounds in synthetic chemistry, for creating diverse organic structures and potential pharmaceuticals (Ahn et al., 2012), (Moloney, 2001).
Liquid Crystal Technology
- A study on 4-Substituted phenyl 4′-substituted biphenyl-4-carboxylates, which share structural similarities with Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate, reveals potential applications in the development of liquid crystal technology (Hori et al., 2005).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 3-(3-methoxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-14-8-4-6-12(10-14)11-5-3-7-13(9-11)15(16)18-2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJIUVINPMTBGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid](/img/structure/B3229203.png)




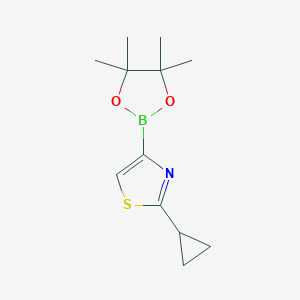
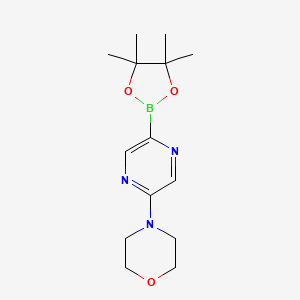
![3-Methyl-5-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B3229260.png)
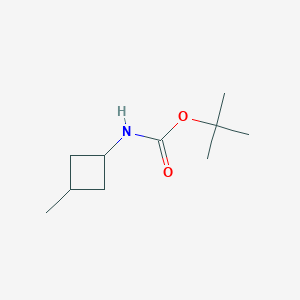

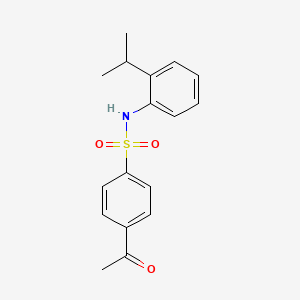
![(2R,3R,4S,5R)-2-[(Benzoyloxy)methyl]-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-4-fluorooxolan-3-yl benzoate](/img/structure/B3229284.png)

